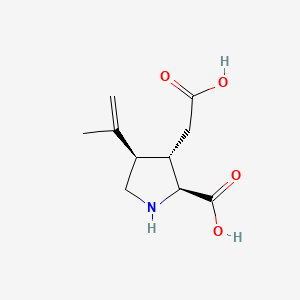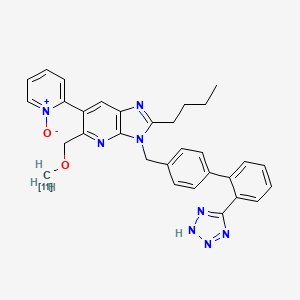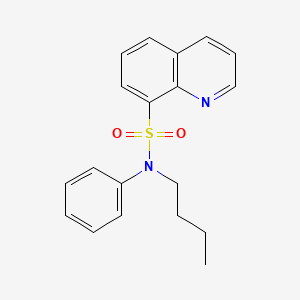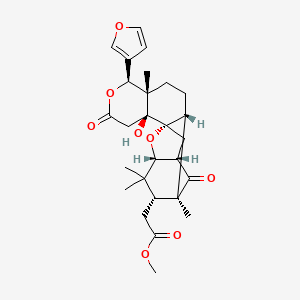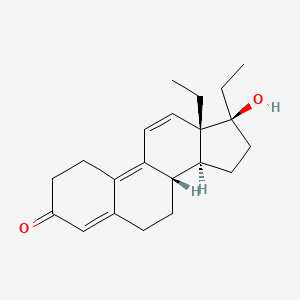
(R)-ranolazine
Overview
Description
®-Ranolazine is a pharmaceutical compound primarily used in the treatment of chronic angina. It is known for its ability to improve blood flow to help the heart work more efficiently. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, ®- and (S)-ranolazine. The ®-enantiomer is the active form that contributes to the therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-ranolazine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2,6-dimethylphenol with ethyl chloroacetate in the presence of a base to form an ester intermediate.
Reduction: The ester intermediate is then reduced using a reducing agent such as lithium aluminum hydride to form the corresponding alcohol.
Chiral Resolution: The alcohol is subjected to chiral resolution to separate the ®-enantiomer from the (S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Final Product Formation: The ®-enantiomer is then reacted with appropriate reagents to form ®-ranolazine.
Industrial Production Methods: In industrial settings, the production of ®-ranolazine is optimized for large-scale synthesis. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-Ranolazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace leaving groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Hydroxide ions, amines, and other nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Ranolazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Research on ®-ranolazine includes its effects on cellular metabolism and ion channels.
Medicine: The compound is extensively studied for its therapeutic effects in treating chronic angina and its potential use in other cardiovascular conditions.
Industry: ®-Ranolazine is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
®-Ranolazine exerts its effects by inhibiting the late phase of the inward sodium current in cardiac cells. This inhibition reduces intracellular sodium levels, which in turn decreases calcium overload in the cells. The reduction in calcium overload helps to improve myocardial relaxation and reduces the oxygen demand of the heart. The primary molecular targets of ®-ranolazine are the sodium channels in the cardiac cells.
Comparison with Similar Compounds
Lidocaine: Another sodium channel blocker used as a local anesthetic and antiarrhythmic agent.
Mexiletine: A sodium channel blocker used to treat arrhythmias.
Flecainide: A sodium channel blocker used to prevent and treat arrhythmias.
Uniqueness of ®-Ranolazine: ®-Ranolazine is unique in its selective inhibition of the late phase of the inward sodium current, which specifically targets the pathological sodium influx in ischemic heart cells without significantly affecting the normal sodium currents. This selective action makes it particularly effective in treating chronic angina with fewer side effects compared to other sodium channel blockers.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMZUWKNUAPSZ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C[C@H](COC3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-ranolazine interact with its target and what are the downstream effects in the context of ischemia/reperfusion injury?
A1: this compound primarily targets the late sodium current (late INa) in cardiomyocytes. [] During ischemia/reperfusion (I/R) injury, late INa is enhanced, contributing to arrhythmias. This compound inhibits this enhanced late INa, [] thereby reducing the incidence of severe ventricular arrhythmias. Additionally, the research shows that both pre-treatment and delayed treatment with this compound can preserve the expression level of Nav1.5, the primary sodium channel in cardiomyocytes, and prevent its abnormal redistribution within the cell membrane, further contributing to its antiarrhythmic effect. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



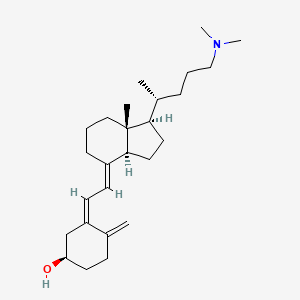
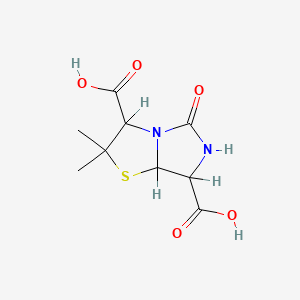

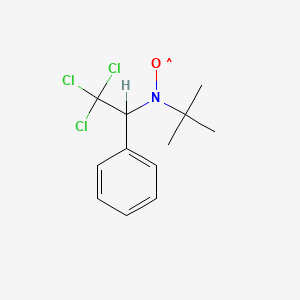
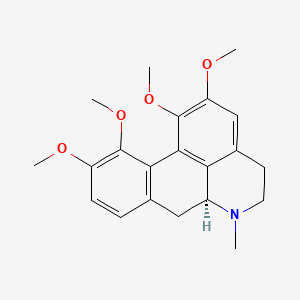
![N-[[(E)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B1233263.png)
